2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate
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Overview
Description
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE is a complex organic compound known for its unique chemical structure and properties It features a triazine ring substituted with morpholine groups and a thiol-ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine in a solvent mixture of dioxane and water, using sodium carbonate as a base.
Thiol-Ethyl Ester Formation: The thiol-ethyl ester moiety is introduced by reacting the triazine core with 2-mercaptoethyl 2-methylpropanoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted triazine derivatives with varying functional groups depending on the nucleophile used.
Oxidation and Reduction: The major products include disulfides and thiolates.
Scientific Research Applications
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H27N5O4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C17H27N5O4S/c1-13(2)14(23)26-11-12-27-17-19-15(21-3-7-24-8-4-21)18-16(20-17)22-5-9-25-10-6-22/h13H,3-12H2,1-2H3 |
InChI Key |
TZNBFMHXJYFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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